
D-myo-Inositol 3,4,5-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Inositol 3,4,5-triphosphate: is a member of the inositol phosphate family, which plays a crucial role in cellular signaling. It is a structural analog of D-myo-Inositol 1,4,5-triphosphate and is involved in various biological processes, including the regulation of intracellular calcium levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-myo-Inositol 3,4,5-triphosphate can be synthesized through the phosphorylation of D-myo-Inositol. The process involves the use of specific reagents and catalysts to introduce phosphate groups at the 3, 4, and 5 positions of the inositol ring. The reaction typically requires controlled conditions, including temperature and pH, to ensure the correct placement of the phosphate groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is usually produced in a lyophilized powder form for ease of storage and handling .
Analyse Chemischer Reaktionen
Types of Reactions: D-myo-Inositol 3,4,5-triphosphate undergoes various chemical reactions, including:
Phosphorylation: Introduction of phosphate groups.
Hydrolysis: Breaking down of the compound in the presence of water.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions:
Phosphorylation: Uses reagents like phosphoric acid and catalysts under controlled pH and temperature conditions.
Hydrolysis: Typically involves water and acidic or basic conditions to facilitate the reaction.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed:
Phosphorylation: Produces various phosphorylated derivatives.
Hydrolysis: Results in the formation of inositol and phosphate ions.
Oxidation and Reduction: Leads to the formation of oxidized or reduced inositol derivatives.
Wissenschaftliche Forschungsanwendungen
D-myo-Inositol 3,4,5-triphosphate is widely used in scientific research due to its role in cellular signaling. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates.
Biology: Studies on intracellular calcium signaling and its effects on cellular functions.
Medicine: Research on its potential therapeutic effects in diseases related to calcium signaling dysregulation.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Wirkmechanismus
D-myo-Inositol 3,4,5-triphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytosol. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and gene expression. The compound interacts with molecular targets such as the inositol trisphosphate receptor, which plays a key role in calcium signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- D-myo-Inositol 1,4,5-triphosphate
- D-myo-Inositol 1,3,4,5-tetraphosphate
- L-α-Phosphatidyl-D-myo-inositol 3,4,5-triphosphate
Comparison: D-myo-Inositol 3,4,5-triphosphate is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. While D-myo-Inositol 1,4,5-triphosphate is more potent in initiating calcium release, this compound has a lower affinity for the inositol trisphosphate receptor, making it less effective in calcium signaling. its structural uniqueness allows it to participate in different signaling pathways and regulatory mechanisms .
Eigenschaften
Molekularformel |
C6H15O15P3 |
|---|---|
Molekulargewicht |
420.10 g/mol |
IUPAC-Name |
[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m1/s1 |
InChI-Schlüssel |
GKDKOMAJZATYAY-WWHKVMGRSA-N |
Isomerische SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Kanonische SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
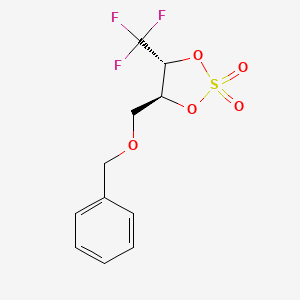
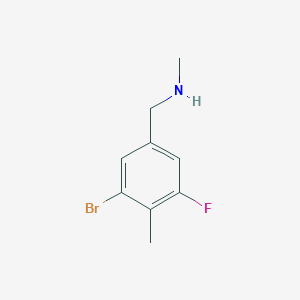
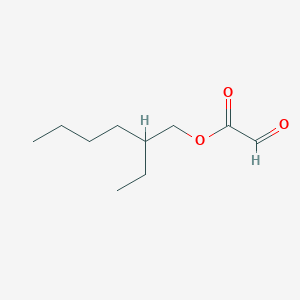

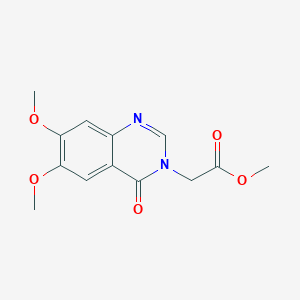

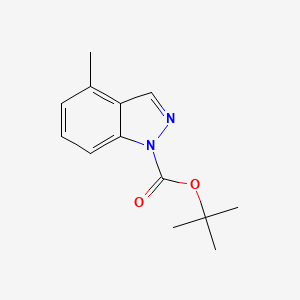
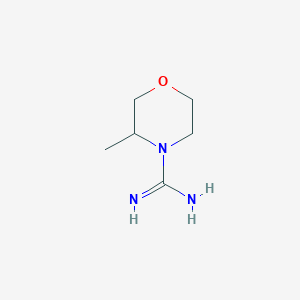

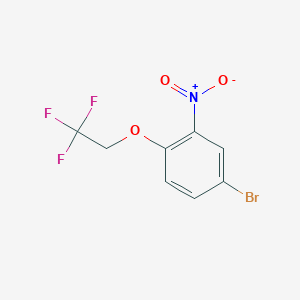
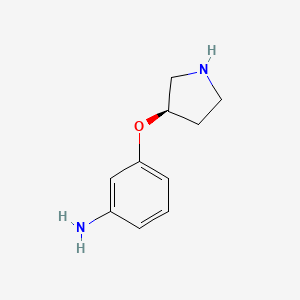
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
